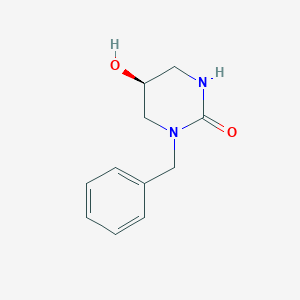
2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(phenylmethyl)-, (5S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(phenylmethyl)-, (5S)- is a chemical compound with a unique structure that includes a pyrimidinone ring, a hydroxy group, and a phenylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(phenylmethyl)-, (5S)- typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets industry standards.
化学反应分析
Types of Reactions
2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(phenylmethyl)-, (5S)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(phenylmethyl)-, (5S)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(phenylmethyl)-, (5S)- involves its interaction with specific molecular targets and pathways. The hydroxy group and pyrimidinone ring play crucial roles in its binding to target molecules, influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(phenylmethyl)-, (5R)-: A stereoisomer with different spatial arrangement.
2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(methyl)-: Lacks the phenyl group, leading to different properties.
2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(ethyl)-: Contains an ethyl group instead of a phenylmethyl group.
Uniqueness
The uniqueness of 2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(phenylmethyl)-, (5S)- lies in its specific structure, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of 2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(phenylmethyl)-, (5S)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
377093-08-8 |
|---|---|
分子式 |
C11H14N2O2 |
分子量 |
206.24 g/mol |
IUPAC 名称 |
(5S)-1-benzyl-5-hydroxy-1,3-diazinan-2-one |
InChI |
InChI=1S/C11H14N2O2/c14-10-6-12-11(15)13(8-10)7-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,12,15)/t10-/m0/s1 |
InChI 键 |
OSQVLVMGWDSVQY-JTQLQIEISA-N |
手性 SMILES |
C1[C@@H](CN(C(=O)N1)CC2=CC=CC=C2)O |
规范 SMILES |
C1C(CN(C(=O)N1)CC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


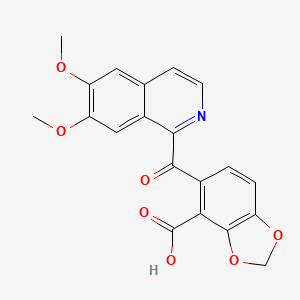
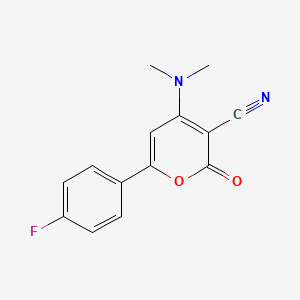
![4-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14255109.png)


![5,7-Diimino-3,6-bis(2-phenylhydrazinylidene)-3,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14255124.png)
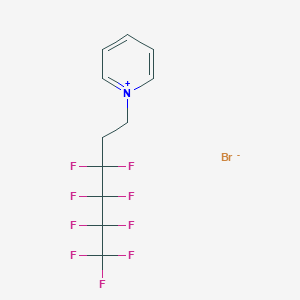
![(3S,4R)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-[(1R)-2-oxo-3-(pyridin-4-ylmethylidene)cyclohexyl]azetidin-2-one](/img/structure/B14255134.png)
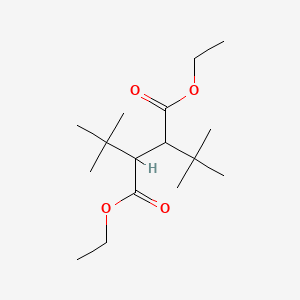

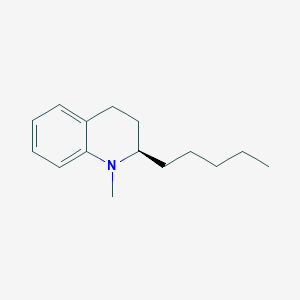
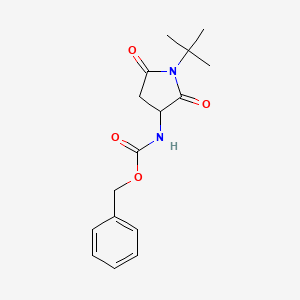
![N,N'-(1,5,5-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide](/img/structure/B14255159.png)

